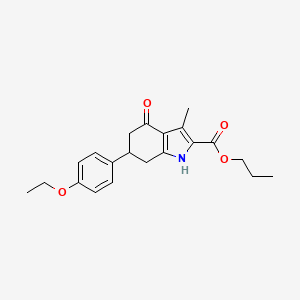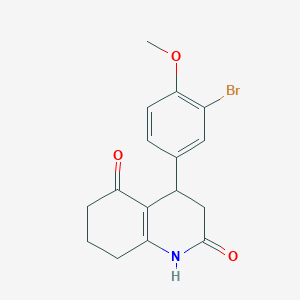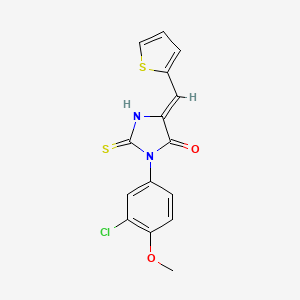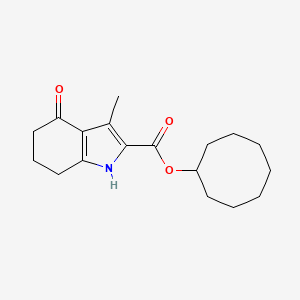![molecular formula C23H22ClN5O B11431503 N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431503.png)
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the 3-chloro-4-methylphenyl and 4-(morpholin-4-yl)phenyl groups through various coupling reactions. Common reagents and conditions include:
- Nucleophilic substitution reactions
- Amidation reactions
Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki or Stille coupling)
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
- Batch or continuous flow synthesis
- Use of automated reactors
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
- Oxidation : Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution : Halogen substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
- Oxidizing agents : m-CPBA, hydrogen peroxide
- Reducing agents : Hydrogen gas, palladium on carbon (Pd/C)
- Nucleophiles : Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.
Scientific Research Applications
- Chemistry : As a building block for the synthesis of more complex molecules.
- Biology : As a probe to study biological pathways and interactions.
- Medicine : Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
- Industry : Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
- Enzyme inhibition : Binding to and inhibiting the activity of specific enzymes.
- Receptor modulation : Interacting with cellular receptors to modulate their activity.
- Signal transduction pathways : Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine derivatives : Compounds with similar core structures but different substituents.
- Morpholine-containing compounds : Compounds with a morpholine ring, which may have similar biological activities.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H22ClN5O |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C23H22ClN5O/c1-16-3-6-18(15-20(16)24)26-22-21(27-23-25-9-2-10-29(22)23)17-4-7-19(8-5-17)28-11-13-30-14-12-28/h2-10,15,26H,11-14H2,1H3 |
InChI Key |
QCWAGGVOJCKNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11431422.png)
![Ethyl 4-(4-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11431424.png)
![2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431427.png)
![9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B11431429.png)

![5-amino-N-(3-chloro-2-methylphenyl)-1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11431438.png)

![6-chloro-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431445.png)

![(2Z)-2-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11431466.png)
![6-chloro-N-phenyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431470.png)
![Ethyl 1-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B11431489.png)
![7-[2-(Butan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11431497.png)

